molecular formula C12H10ClN3O2 B7538973 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile

4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile

Cat. No. B7538973
M. Wt: 263.68 g/mol
InChI Key: BDSUKQWCFYYXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile, also known as CB-13, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. CB-13 has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.

Mechanism of Action

4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has a high affinity for the CB1 receptor, which is found in the brain and is involved in the regulation of pain, appetite, and mood. 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile acts as a partial agonist of the CB1 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in the modulation of the endocannabinoid system, leading to the observed effects of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile.
Biochemical and Physiological Effects:
4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been shown to have analgesic effects, reducing pain sensitivity in animals. Additionally, 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been found to have anxiolytic effects, reducing anxiety-like behavior in mice. Furthermore, 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been studied for its potential in reducing addiction to opioids and alcohol. However, further research is needed to fully understand the biochemical and physiological effects of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile.

Advantages and Limitations for Lab Experiments

One advantage of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile is its high affinity for the CB1 receptor, which makes it a potential candidate for the development of new drugs for the treatment of various conditions. However, one limitation of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile is that it is a synthetic compound, which may limit its use in some research studies. Additionally, the potential for 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile to have off-target effects on other receptors in the body needs to be further investigated.

Future Directions

There are several future directions for the study of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile. One area of research could be the development of new drugs based on the structure of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile for the treatment of pain, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile. Finally, the potential for 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile to have off-target effects on other receptors in the body needs to be further investigated to fully understand its safety and efficacy.

Synthesis Methods

The synthesis of 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile involves the reaction of 4-Chlorobenzaldehyde with ethyl cyanoacetate to form 4-(4-Chlorophenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 4-(4-Chlorophenyl)-5-hydrazinyl-3-buten-2-one. Finally, the oxadiazole ring is formed by reacting the hydrazide intermediate with acetic anhydride and sodium acetate.

Scientific Research Applications

4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been studied for its potential therapeutic applications in various areas such as pain management, anxiety, and addiction. In a study conducted on mice, 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile was found to have analgesic effects, reducing pain sensitivity in the animals. Additionally, 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Furthermore, 4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile has been studied for its potential in reducing addiction to opioids and alcohol.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)11-15-18-12(17)16(11)8-2-1-7-14/h3-6H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUKQWCFYYXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2CCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile

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